Sodium 4-hydroxyundecanoate
Description
Sodium 4-hydroxyundecanoate (C₁₁H₂₁NaO₃) is a sodium salt derived from 4-hydroxyundecanoic acid. It is synthesized via base-mediated ring-opening of γ-undecalactone (a cyclic ester), followed by saponification to yield the sodium carboxylate . This compound is notable for its application in fragrance formulations, where it acts as a heat-activated precursor to release volatile aroma compounds . Its molecular structure features a hydroxyl group at the fourth carbon of an 11-carbon chain, distinguishing it from shorter-chain or aromatic analogs.
Properties
IUPAC Name |
sodium;4-hydroxyundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3.Na/c1-2-3-4-5-6-7-10(12)8-9-11(13)14;/h10,12H,2-9H2,1H3,(H,13,14);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLGLGPQXZERV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCC(=O)[O-])O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-hydroxyundecanoate typically involves the esterification of 4-hydroxyundecanoic acid followed by neutralization with sodium hydroxide. The general steps are as follows:
Esterification: 4-hydroxyundecanoic acid is reacted with an alcohol (e.g., methanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester.
Hydrolysis: The ester is then hydrolyzed under basic conditions to yield 4-hydroxyundecanoic acid.
Neutralization: The acid is neutralized with sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-hydroxyundecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxoundecanoate.
Reduction: The compound can be reduced to form 4-hydroxyundecanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products:
Oxidation: 4-oxoundecanoate
Reduction: 4-hydroxyundecanol
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biochemical Research Applications
a. Fatty Acid Metabolism Studies
Sodium 4-hydroxyundecanoate is utilized in studies related to fatty acid metabolism. Its structural similarity to long-chain fatty acids allows researchers to investigate its role in metabolic pathways and its effects on lipid profiles in biological systems. For instance, it can be used as a substrate in enzyme assays to study the activity of fatty acid synthases.
b. Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for studies focused on infection control and antibiotic resistance. Its efficacy against various bacterial strains can be evaluated through minimum inhibitory concentration (MIC) assays, providing insights into its potential as an antimicrobial agent.
Pharmacological Applications
a. Drug Formulation
The compound's solubility and stability make it suitable for incorporation into drug formulations, particularly those targeting lipid-related disorders. Researchers are exploring its use as an excipient or active ingredient in formulations aimed at enhancing drug delivery and bioavailability.
b. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its mechanism of action could involve modulation of inflammatory cytokines and pathways, making it a subject of interest for developing new anti-inflammatory therapies.
Materials Science Applications
a. Polymer Chemistry
In materials science, this compound has potential applications in the synthesis of biodegradable polymers. Its hydroxyl group can participate in polymerization reactions, leading to the development of environmentally friendly materials with desirable mechanical properties.
b. Surface Modification Agents
Due to its amphiphilic nature, this compound can be used as a surfactant or emulsifier in various formulations, including cosmetics and food products. Its ability to stabilize emulsions makes it valuable in product development aimed at improving texture and shelf life.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which sodium 4-hydroxyundecanoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. The long carbon chain allows for interactions with hydrophobic environments, making it useful in surfactant formulations.
Comparison with Similar Compounds
Structural Analogs: Sodium 4-Hydroxybenzoate vs. Sodium 4-Hydroxyundecanoate
Key Differences :
- Chain Length: The undecanoate’s aliphatic chain enhances lipophilicity, making it suitable for fragrance delivery, whereas the benzoate’s aromatic ring favors antimicrobial activity.
- Regulatory Status: Sodium 4-hydroxybenzoate is scrutinized due to parabens’ health concerns, while this compound lacks such regulatory flags in current literature.
Environmental and Health Hazards: Comparison with PFDA Sodium Salts
Implications: this compound’s aliphatic structure suggests lower environmental persistence compared to perfluorinated PFDA salts, though full toxicological studies are needed.
Spectroscopic Data :
Insights: The absence of aromatic signals and methoxy groups distinguishes this compound from its benzoate analogs.
Biological Activity
Sodium 4-hydroxyundecanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article delves into its biological mechanisms, applications, and relevant case studies.
The biological activity of this compound can be attributed to its structural characteristics, particularly the hydroxyl group and the long carbon chain. These features allow it to interact with cellular membranes and enzymes, potentially altering their functions. The hydroxyl group facilitates hydrogen bonding, enhancing solubility and reactivity in biological systems. The long carbon chain enables interactions with hydrophobic environments, making it suitable for applications in surfactant formulations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that this compound effectively reduced the viability of Listeria monocytogenes, a pathogen known for its resistance to many antimicrobial agents .
Table 1: Antimicrobial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Listeria monocytogenes | >100 µM | Limited bactericidal activity |
| Bacillus subtilis | 25 µM | Significant reduction in CFU |
| Escherichia coli | 50 µM | Moderate growth inhibition |
Case Study 1: Antifungal Activity
In a controlled laboratory setting, this compound was tested against various fungal strains. The results indicated a notable antifungal effect against Candida albicans, with a reported MIC of 30 µM. This suggests potential applications in treating fungal infections.
Case Study 2: Role in Diabetes Complications
This compound's relevance extends beyond antimicrobial properties. In studies focused on diabetes-related complications, the compound was observed to influence oxidative stress pathways. Elevated levels of lipid peroxidation products like 4-hydroxy-2-nonenal (4-HNE) were noted in diabetic models, indicating that this compound may play a role in mitigating oxidative damage associated with diabetes .
Research Findings
Recent research highlights the compound's dual role as both an antimicrobial agent and a potential therapeutic agent for oxidative stress-related conditions. The ability of this compound to modulate cellular responses to oxidative stress suggests its utility in developing treatments for chronic conditions such as diabetes and cardiovascular diseases.
Q & A
Q. How can researchers enhance the reproducibility of this compound’s catalytic applications?
- Methodological Guidance :
- Standardize catalyst preparation protocols (e.g., calcination temperature, precursor purity) and disclose deviations in supplementary materials .
- Use interlaboratory comparisons to identify procedural variables affecting outcomes (e.g., stirring rate, atmospheric exposure) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
